molecular formula C14H17NO3 B1611773 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid CAS No. 915923-57-8

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid

Cat. No. B1611773
M. Wt: 247.29 g/mol
InChI Key: FTTAGXIQQDJSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid (3-CAMBA) is an organic compound commonly used in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is a cyclic amide. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.

Mechanism Of Action

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is an amide derivative of benzoic acid, and its mechanism of action is related to its ability to form hydrogen bonds with other molecules. It can act as a hydrogen bond donor, accepting hydrogen bonds from other molecules, or as a hydrogen bond acceptor, donating hydrogen bonds to other molecules. This ability to form hydrogen bonds allows 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid to interact with other molecules, and this interaction is responsible for its biological activity.

Biochemical And Physiological Effects

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the nervous system. It has also been shown to have anti-inflammatory and anti-microbial activity, and to inhibit the growth of certain cancer cells. Additionally, it has been shown to have antioxidant activity and to modulate the activity of certain proteins involved in signal transduction pathways.

Advantages And Limitations For Lab Experiments

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and it is a useful reagent in organic synthesis. It is relatively easy to synthesize and is relatively stable, making it a useful reagent in lab experiments. However, it can be difficult to purify and can be toxic if not handled properly. Additionally, it is flammable and can react with other chemicals, so proper safety precautions must be taken when handling it.

Future Directions

The use of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid in scientific research is still in its early stages, and there are many potential future directions for its use. It could be used as a lead compound for the development of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the development of new catalysts for polymerization reactions, and as a ligand in coordination chemistry. Additionally, it could be used as a reagent in organic synthesis and as a substrate in enzyme assays. Finally, it could be used to further investigate its biochemical and physiological effects, and to develop new therapeutic agents.

Scientific Research Applications

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is a versatile compound used in a wide range of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a ligand in coordination chemistry, and as a substrate in enzyme assays. Additionally, it is used as a reagent in organic synthesis, and as a catalyst in polymerization reactions.

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTAGXIQQDJSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588184
Record name 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid

CAS RN

915923-57-8
Record name 3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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